(1-Chloro-3-iodopropan-2-yl) acetate
Description
(1-Chloro-3-iodopropan-2-yl) acetate is a halogenated ester with a propane backbone substituted by chlorine at position 1, iodine at position 3, and an acetyloxy group at position 2. Its molecular formula is C₅H₈ClIO₂, and its molecular weight is 262.47 g/mol. The presence of both chlorine and iodine introduces unique reactivity due to their differing electronegativities, atomic radii, and leaving-group tendencies.
Properties
Molecular Formula |
C5H8ClIO2 |
|---|---|
Molecular Weight |
262.47 g/mol |
IUPAC Name |
(1-chloro-3-iodopropan-2-yl) acetate |
InChI |
InChI=1S/C5H8ClIO2/c1-4(8)9-5(2-6)3-7/h5H,2-3H2,1H3 |
InChI Key |
UEOWFFBDJNCLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCl)CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Esters and Thioesters
Key Compounds:
[(Z)-3-Chloroprop-2-enyl] Acetate (CAS 52410-41-0)
- Molecular Formula : C₅H₇ClO₂
- Molecular Weight : 134.56 g/mol
- Structure : Features a chlorinated propenyl group with a Z-configuration double bond and an acetate ester.
- Reactivity : The alkene moiety enables addition reactions (e.g., hydrohalogenation), while the chlorine substituent facilitates nucleophilic substitution .
3-Chloropropanethiol Acetate (CAS 13012-54-9)
- Molecular Formula : C₅H₉ClOS
- Molecular Weight : 152.64 g/mol
- Structure : Contains a thiol (-SH) group at position 1 and acetate at position 3.
- Reactivity : The thiol group increases acidity (pKa ~10) and enables disulfide bond formation, distinguishing it from oxygen-based esters like the target compound .
Comparative Table:
| Compound | Molecular Formula | Molecular Weight | Key Features | Reactivity Highlights |
|---|---|---|---|---|
| (1-Chloro-3-iodopropan-2-yl) acetate | C₅H₈ClIO₂ | 262.47 | Dual halogenation (Cl, I) | Potential for SN2 reactions with I⁻ |
| [(Z)-3-Chloroprop-2-enyl] acetate | C₅H₇ClO₂ | 134.56 | Z-alkene configuration | Alkene addition, Cl substitution |
| 3-Chloropropanethiol acetate | C₅H₉ClOS | 152.64 | Thiol group | Thiol-disulfide redox chemistry |
Halogenated Alcohols and Alkenes
1-Chloro-2-Propanol (CAS 127-00-4) Molecular Formula: C₃H₇ClO Molecular Weight: 94.54 g/mol Structure: Chlorine at position 1, hydroxyl at position 2. Reactivity: Less steric hindrance than the target compound, favoring esterification or oxidation .
3-Chloro-1-Propene (Allyl Chloride) (CAS 107-05-1)
- Molecular Formula : C₃H₅Cl
- Molecular Weight : 76.53 g/mol
- Structure : Terminal alkene with chlorine at position 3.
- Reactivity : High electrophilicity due to allylic chloride; used in polymer and pesticide synthesis .
Key Differences:
- Steric Effects : The target compound’s iodine atom introduces steric bulk, likely slowing reaction kinetics compared to smaller analogs like allyl chloride.
- Leaving-Group Ability : Iodine’s weaker bond strength (vs. chlorine) may enhance its role in elimination or substitution reactions.
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